molecular formula C9H17NO2 B12979614 Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

Cat. No.: B12979614
M. Wt: 171.24 g/mol
InChI Key: JMPDTNQJBYOEDU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an ethyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Functional Groups: The aminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by an aminoethyl group.

    Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The cyclobutane ring provides rigidity, which can affect the overall conformation of the molecule and its binding affinity.

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is unique due to the presence of both an aminoethyl group and an ethyl ester on the cyclobutane ring, providing a balance of reactivity and stability that is advantageous in various applications.

This compound’s versatility and unique structural features make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry highlight its importance in the field of organic chemistry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3

InChI Key

JMPDTNQJBYOEDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)CCN

Origin of Product

United States

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